molecular formula C11H12N2O2 B1395830 2-cyano-N-(3-methoxybenzyl)acetamide CAS No. 566926-09-8

2-cyano-N-(3-methoxybenzyl)acetamide

Cat. No.: B1395830
CAS No.: 566926-09-8
M. Wt: 204.22 g/mol
InChI Key: YRUROVCSGZJLIT-UHFFFAOYSA-N
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Description

2-Cyano-N-(3-methoxybenzyl)acetamide is an organic compound with the molecular formula C11H12N2O2 It is a derivative of acetamide, featuring a cyano group and a 3-methoxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methoxybenzyl)acetamide typically involves the reaction of 3-methoxybenzylamine with cyanoacetic acid or its derivatives under suitable conditions. One common method involves the use of bromoacetonitrile and palladium-catalyzed direct carbonylation to obtain the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Bromoacetonitrile: Used in the initial synthesis.

    Triethylamine: Acts as a base in various reactions.

    Dichloromethane: Commonly used as a solvent.

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, which are of interest in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methoxybenzyl)acetamide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The cyano group and the methoxybenzyl moiety may play crucial roles in its biological activity by interacting with enzymes or receptors involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-cyano-N-(3-methoxybenzyl)acetamide include:

  • 2-Cyano-N-(4-methoxybenzyl)acetamide
  • 2-Cyano-N-(3-chlorobenzyl)acetamide
  • 2-Cyano-N-(3-methylbenzyl)acetamide

Uniqueness

This compound is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other cyanoacetamide derivatives and may contribute to its specific applications in research and industry .

Properties

IUPAC Name

2-cyano-N-[(3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-10-4-2-3-9(7-10)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUROVCSGZJLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259482
Record name 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566926-09-8
Record name 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566926-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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